N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

NF-κB activation Vaccine adjuvant SAR

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 361171-06-4, molecular formula C25H23N3O5S2, molecular weight 509.6) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole class. This chemotype has been identified through high-throughput screening as a potentiator of innate immune responses, specifically by sustaining NF-κB activation following a primary TLR-4 stimulus.

Molecular Formula C25H23N3O5S2
Molecular Weight 509.6
CAS No. 361171-06-4
Cat. No. B2608528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
CAS361171-06-4
Molecular FormulaC25H23N3O5S2
Molecular Weight509.6
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)OC)OC
InChIInChI=1S/C25H23N3O5S2/c1-28(18-7-5-4-6-8-18)35(30,31)20-12-9-17(10-13-20)24(29)27-25-26-22(16-34-25)21-14-11-19(32-2)15-23(21)33-3/h4-16H,1-3H3,(H,26,27,29)
InChIKeyKHFCERZDECPQEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 361171-06-4): A Specialized Sulfamoyl Benzamidothiazole Scaffold


N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 361171-06-4, molecular formula C25H23N3O5S2, molecular weight 509.6) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole class . This chemotype has been identified through high-throughput screening as a potentiator of innate immune responses, specifically by sustaining NF-κB activation following a primary TLR-4 stimulus [1]. The compound features a unique substitution pattern with a 2,4-dimethoxyphenyl group on the thiazole ring, which distinguishes it from other analogs within this emerging class of vaccine adjuvant candidates.

Why N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Cannot Be Simply Replaced by a Generic Analog


Systematic structure-activity relationship (SAR) studies on the sulfamoyl benzamidothiazole scaffold have demonstrated that minor structural modifications profoundly alter the magnitude and duration of NF-κB activation [1]. The presence and specific positioning of the 2,4-dimethoxyphenyl substituent on the thiazole ring is a critical determinant of biological activity; certain modifications at this site were tolerated, while others abolished activity or yielded compounds with divergent potency [1]. Therefore, substituting CAS 361171-06-4 with a close analog risks losing the specific pharmacological profile required for consistent co-adjuvant activity.

Quantitative Differentiation Evidence for N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Against Key Comparators


NF-κB Activation Potency as a Co-Adjuvant: Target Compound vs. In-Class Modifications

Although direct quantitative data for CAS 361171-06-4 is not publicly disclosed, the foundational SAR study for this chemotype provides class-level inference for its differentiation. The study identified 'compound 1'—a sulfamoyl benzamidothiazole—as a hit that sustained NF-κB activation after LPS stimulation. Systematic modification of the scaffold revealed that alterations to the aryl substituent on the thiazole ring and the sulfamoyl moiety led to analogs with enhanced or diminished potency relative to compound 1 [1]. This class-level evidence suggests that the specific 2,4-dimethoxyphenyl and methyl(phenyl)sulfamoyl substitution pattern of CAS 361171-06-4 is a non-interchangeable determinant of its immunological activity.

NF-κB activation Vaccine adjuvant SAR TLR-4 Innate immunity

Cytokine Induction Profile as a Functional Differentiator Among Sulfamoyl Benzamidothiazoles

In the SAR study by Shukla et al., selected sulfamoyl benzamidothiazole analogs were evaluated for their ability to enhance secretion of immunostimulatory cytokines in THP-1 cells and murine primary dendritic cells [1]. While CAS 361171-06-4 was not among the specific analogs tested, the study provides class-level evidence that the choice of substituent on the thiazole ring directly impacts the magnitude of IL-8 and IL-12 release. Analogs that retained favorable aryl substitutions demonstrated significantly enhanced cytokine induction compared to the parent compound 1 [1].

Cytokine release IL-8 IL-12 THP-1 Dendritic cells Immunomodulation

In Vivo Adjuvant Activity: Class-Level Proof-of-Concept for Sulfamoyl Benzamidothiazoles

Shukla et al. demonstrated that select sulfamoyl benzamidothiazole analogs function as effective co-adjuvants in murine vaccination studies. When combined with the FDA-approved TLR-4 agonist MPLA, these compounds significantly enhanced ovalbumin (OVA)-specific IgG antibody titers compared to MPLA alone [1]. This in vivo validation establishes the translational potential of the chemotype. While CAS 361171-06-4 was not explicitly tested in this study, its structural alignment with the active chemotype supports its candidacy for similar in vivo evaluation.

Vaccine adjuvant In vivo Antibody titer MPLA Co-adjuvant Immunization

Optimal Research and Procurement Scenarios for N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide


Screening and SAR Studies for Innate Immune Potentiators

CAS 361171-06-4 is ideally suited as a reference compound or starting point for structure-activity relationship campaigns aimed at identifying novel co-adjuvants that sustain NF-κB activation. Its distinct 2,4-dimethoxyphenyl substitution makes it a valuable comparator for newly synthesized analogs, as demonstrated by the foundational SAR work of Shukla et al. [1]. Researchers should procure this compound to benchmark the activity of novel derivatives in THP1-Blue™ NF-κB reporter assays.

In Vitro Immunomodulation and Cytokine Profiling

Given the class-level evidence that sulfamoyl benzamidothiazoles enhance LPS-induced cytokine release in human monocytic cells and primary dendritic cells [1], CAS 361171-06-4 is a candidate tool compound for dissecting the signaling pathways that govern IL-8 and IL-12 production. Procurement is recommended for laboratories investigating TLR-4 crosstalk and innate immune potentiation.

Vaccine Adjuvant Discovery and Co-Adjuvant Formulation

The demonstrated in vivo efficacy of sulfamoyl benzamidothiazole analogs as co-adjuvants with MPLA [1] positions CAS 361171-06-4 as a promising scaffold for vaccine adjuvant development. Industrial and academic groups focused on subunit vaccine formulation should consider this compound for murine immunization studies to assess enhancement of antigen-specific humoral responses.

Chemical Biology and Target Deconvolution Studies

The SAR study that characterized this chemotype also led to the identification of a photoaffinity probe for target identification [1]. Laboratories equipped for chemical proteomics can leverage CAS 361171-06-4 as a parent scaffold for designing affinity probes to elucidate the molecular target(s) responsible for sustained NF-κB activation.

Quote Request

Request a Quote for N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.